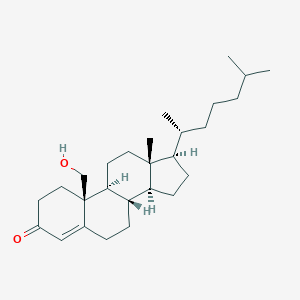

19-Hydroxycholest-4-en-3-one

説明

19-Hydroxycholest-4-en-3-one is a C27 steroid derivative characterized by a hydroxyl group at the C19 position and a ketone at C3 on a cholestene backbone (Δ⁴ structure). This compound plays a critical role in microbial steroid metabolism, particularly in aromatization reactions leading to estrogen synthesis. Studies demonstrate its conversion into estrone via Nocardia restrictus, involving side-chain cleavage and aromatization of ring A . Its molecular formula is C27H44O2, with a precise molecular weight of 400.334 and a high lipophilicity (LogP: 6.57) .

特性

IUPAC Name |

(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t19-,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAWXZAJJSEFKS-IPFNAZMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

-

Regioselective C3-Allylic Oxidation:

- Starting Material: 3-desoxy-Delta(4)-7 alpha-formate steroid precursor.

- Reaction: Regioselective C3-allylic oxidation.

- Product: 7 alpha-formyloxy-cholest-4-en-3-one.

- Further Reaction: Saponification to yield 7 alpha-hydroxy-cholest-4-en-3-one .

-

Enzymatic Conversion:

- Enzyme: Cholesterol oxidase from Rhodococcus sp.

- System: Aqueous/organic biphasic system.

- Process: Extraction, washing, evaporation, column chromatography, and recrystallization.

- Purity: Achieved 99.78% purity .

Industrial Production Methods:

化学反応の分析

Types of Reactions:

-

Oxidation:

- Reagents: Pyridinium chlorochromate.

- Conditions: Acid-catalyzed isomerization.

- Products: Cholest-4-en-3-one .

-

Reduction:

- Reagents: Various reducing agents.

- Conditions: Standard reduction conditions.

- Products: Reduced forms of the compound.

-

Substitution:

- Reagents: Various nucleophiles.

- Conditions: Standard substitution conditions.

- Products: Substituted derivatives of the compound.

Common Reagents and Conditions:

- Oxidizing agents like pyridinium chlorochromate.

- Reducing agents for reduction reactions.

- Nucleophiles for substitution reactions.

Major Products Formed:

- Cholest-4-en-3-one.

- Various substituted derivatives depending on the nucleophiles used.

科学的研究の応用

Biomarker for Bile Acid Malabsorption

19-Hydroxycholest-4-en-3-one serves as a biomarker for bile acid malabsorption (BAM), which is notably prevalent in conditions like Crohn's disease and irritable bowel syndrome. Elevated serum levels of this compound have been associated with increased bile acid loss, indicating its utility in diagnosing and monitoring these gastrointestinal disorders .

Role in Lipid Metabolism

As a physiological substrate for cytochrome P450 8B1, this compound is involved in the regulation of cholesterol levels and metabolism. Its interaction with this enzyme highlights its importance in maintaining cardiovascular health and managing obesity-related conditions.

Case Studies

Several studies have explored the implications of this compound in clinical settings:

- Bile Acid Malabsorption in Inflammatory Bowel Disease : A study involving 347 patients with Crohn's disease assessed BAM through serum measurements of this compound. Results indicated that BAM severity was significantly correlated with ileal resection, suggesting that this compound can be critical in understanding and managing inflammatory bowel diseases .

- Cancer Research : In xenograft models, compounds similar to this compound have demonstrated antitumor activity, inhibiting tumor growth significantly. This suggests potential applications in cancer therapies.

Future Directions and Research Opportunities

Research on this compound is ongoing, with several avenues for future exploration:

- Investigating its effects on different types of dietary fibers and their interaction with low-density lipoprotein cholesterol.

- Exploring its therapeutic potential beyond bile acid malabsorption, particularly in metabolic disorders and cancer treatment.

作用機序

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differences and Implications

Backbone Variation :

- Cholestene vs. Androstane : this compound has a cholestene backbone (C27 with a side chain), while androstane-based analogs like 19-Hydroxyandrost-4-ene-3,17-dione lack this side chain (C19). The presence of the side chain in cholestene derivatives necessitates cleavage during microbial aromatization, reducing yield compared to androstane analogs .

- Functional Groups : 19-Hydroxytestosterone (C17β-OH) retains androgenic activity, whereas 19-hydroxylated ketones (e.g., 19-Hydroxyandrostenedione) are primarily estrogen precursors .

Microbial Transformation Efficiency

- Yield Variation : The yield of estrone from this compound (10%) is significantly lower than that from 19-Hydroxy-β-sitost-4-en-3-one (72%) under similar fermentation conditions, likely due to steric hindrance from the β-sitostane backbone enhancing substrate-enzyme compatibility .

- Pathway Specificity : N. restrictus cleaves the cholestene side chain during aromatization, whereas Pseudomonas sp. directly converts androstane derivatives without side-chain modification .

Physicochemical Properties

- Lipophilicity : this compound (LogP: 6.57) is more lipophilic than 19-Hydroxyandrost-4-ene-3,17-dione (estimated LogP: ~3.5), influencing membrane permeability and microbial uptake .

- Molecular Weight : The cholestene derivative (400.334 Da) is heavier than androstane analogs (e.g., 19-Hydroxyandrostenedione: 302.41 Da), affecting solubility and metabolic processing .

生物活性

Introduction

19-Hydroxycholest-4-en-3-one is a steroidal compound that plays a significant role in various biological processes, particularly in lipid metabolism and cholesterol regulation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a cholestenoid, a derivative of cholesterol. Its structural characteristics include:

- Hydroxyl Group : Located at the C19 position, which influences its biochemical properties.

- Double Bond : Present between the C4 and C5 positions, impacting its reactivity and interaction with biological systems.

The structural representation is crucial for understanding its function in biological systems.

Lipid Metabolism

The compound is involved in lipid metabolism, particularly in the synthesis of bile acids from cholesterol. The hydroxyl group at C19 enhances its role in regulating cholesterol levels within the body. This regulation is vital for maintaining cellular homeostasis and preventing dyslipidemia.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 (CYP) enzymes, which are essential for the metabolism of both endogenous and xenobiotic compounds. These enzymes facilitate the bioactivation of various substances, influencing their pharmacokinetics and biological activities .

Induction of Autophagy

Studies have shown that related compounds can induce autophagy through signaling pathways involving reactive oxygen species (ROS) and AMP-activated protein kinase (AMPK). This autophagic process can lead to cellular responses that may be beneficial in conditions such as cancer .

Cholesterol Regulation

The presence of the hydroxyl group at C19 affects cholesterol absorption dynamics. It has been demonstrated that this compound can modulate cholesterol levels by influencing bile acid synthesis and absorption.

Antineoplastic Properties

Recent research has highlighted the potential antineoplastic properties of derivatives of this compound. For instance, certain modified versions exhibit cytotoxic effects against cancer cell lines, suggesting a possible therapeutic application in oncology .

Study on Bile Acid Malabsorption

A study involving patients with inflammatory bowel disease assessed bile acid malabsorption by measuring serum levels of 7α-hydroxycholest-4-en-3-one (C4) alongside fibroblast growth factor 19 (FGF19). The findings indicated that increased levels of C4 were associated with more severe bile acid malabsorption, highlighting the importance of cholesterol metabolites in gastrointestinal health .

Investigation into Cancer Metastasis

Another study explored how related compounds influenced lung adenocarcinoma metastasis. Low doses of cholestenoids were shown to inhibit cancer cell migration by modulating key proteins involved in cellular signaling pathways. This suggests that this compound may have similar properties worth investigating further .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at C19 | Modulates cholesterol absorption; potential antineoplastic effects |

| 7α-Hydroxycholest-4-en-3-one | Hydroxyl group at C7 | Involved prominently in bile acid synthesis |

| Cholest-4-en-3-one | Lacks hydroxyl group | Basic structure without additional functional groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。